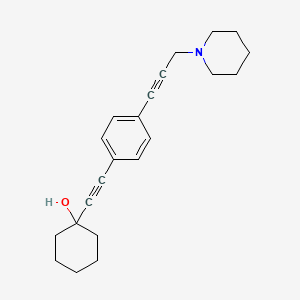
Cyclohexanol, 1-(2-(p-(3-piperidino-1-propynyl)phenyl)ethynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 1-(2-(p-(3-piperidino-1-propynyl)phenyl)ethynyl)- is a complex organic compound with a unique structure that includes a cyclohexanol ring, a piperidine moiety, and a propynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-(2-(p-(3-piperidino-1-propynyl)phenyl)ethynyl)- typically involves multi-step organic reactions. One common method includes the alkylation of a cyclohexanol derivative with a piperidino-propynyl phenyl compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanol, 1-(2-(p-(3-piperidino-1-propynyl)phenyl)ethynyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidino and propynyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives with modified side chains .
Applications De Recherche Scientifique
Cyclohexanol, 1-(2-(p-(3-piperidino-1-propynyl)phenyl)ethynyl)- has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexanol, 1-(2-(p-(3-piperidino-1-propynyl)phenyl)ethynyl)- involves its interaction with specific molecular targets. The piperidino group may interact with receptors or enzymes, while the propynyl group could participate in covalent bonding with target molecules. These interactions can modulate biological pathways and result in various effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-3-piperidino-1-cyclohexanol
- 2-Phenyl-1-cyclohexanol
- 1-(Diphenyl-phosphinoyl)-cyclohexanol
- Cis-2-phenyl-1-cyclohexanol
Uniqueness
Cyclohexanol, 1-(2-(p-(3-piperidino-1-propynyl)phenyl)ethynyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
5076-30-2 |
|---|---|
Formule moléculaire |
C22H27NO |
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
1-[2-[4-(3-piperidin-1-ylprop-1-ynyl)phenyl]ethynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C22H27NO/c24-22(14-3-1-4-15-22)16-13-21-11-9-20(10-12-21)8-7-19-23-17-5-2-6-18-23/h9-12,24H,1-6,14-15,17-19H2 |
Clé InChI |
TVSLPSZUXLPPRE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C#CCN3CCCCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone]](/img/structure/B14741626.png)
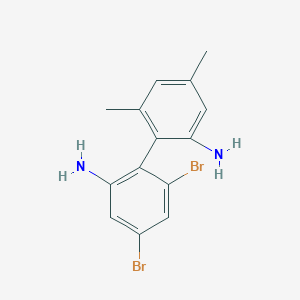
![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide](/img/structure/B14741634.png)
![Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile](/img/structure/B14741639.png)
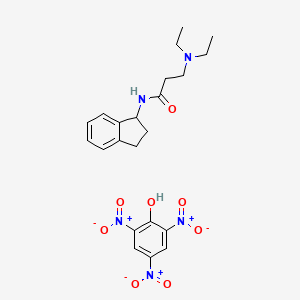
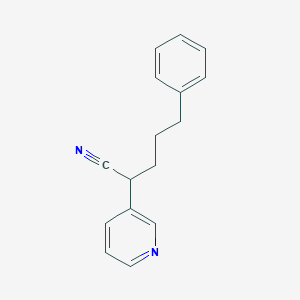



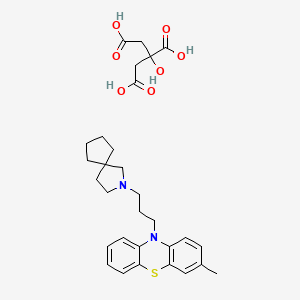
![Benzo[f]tetraphene-9,14-dione](/img/structure/B14741682.png)
![3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14741684.png)
![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)
